molecular formula C9H6ClNO2S2 B3033044 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid CAS No. 73824-24-5

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid

Cat. No.: B3033044
CAS No.: 73824-24-5
M. Wt: 259.7 g/mol
InChI Key: DDYDDAVBYMTKTM-UHFFFAOYSA-N
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Description

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid is a chemical compound with the molecular formula C9H6ClNO2S2 It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid typically involves the reaction of 5-chloro-2-mercaptobenzothiazole with chloroacetic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkyl or aryl derivatives .

Scientific Research Applications

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by disrupting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of 2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid.

    5-Chloro-2-mercaptobenzothiazole: Another related compound with similar chemical properties.

    Benzothiazole: The parent compound of the benzothiazole family.

Uniqueness

This compound is unique due to the presence of both a chloro and a sulfanyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs .

Biological Activity

2-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid (CBTA) is a synthetic compound that has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H6ClNO2S2
  • Molecular Weight : 259.7 g/mol
  • CAS Number : 73824-24-5
  • Physical State : White to off-white crystalline powder
  • Solubility : Soluble in water, ethanol, and dimethyl sulfoxide (DMSO)

Synthesis

The synthesis of CBTA typically involves the reaction of 5-chloro-2-mercaptobenzothiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. This reaction facilitates nucleophilic substitution, leading to the formation of the desired product.

Antimicrobial Properties

Research indicates that CBTA exhibits significant antimicrobial activity against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

CBTA has been investigated for its anticancer properties across several cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of human cancer cells such as A431 (skin cancer) and A549 (lung cancer).

Case Study Findings :

  • Cell Line Studies : In vitro studies demonstrated that CBTA reduced cell viability in A431 and A549 cells with IC50 values of approximately 15 µM and 20 µM, respectively. The compound induced apoptosis as evidenced by increased annexin V staining in treated cells .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of key signaling pathways involved in cell survival and proliferation, including the PI3K/Akt and MAPK pathways .

The biological activity of CBTA can be attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes critical for cellular metabolism or interfere with signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

CBTA shares structural similarities with other benzothiazole derivatives known for their biological activities. Its unique chloro and sulfanyl groups contribute to its distinct reactivity and biological profile.

CompoundBiological Activity
2-MercaptobenzothiazoleAntimicrobial
BenzothiazoleAnticancer
5-Chloro-2-mercaptobenzothiazoleAntiparasitic

Properties

IUPAC Name

2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S2/c10-5-1-2-7-6(3-5)11-9(15-7)14-4-8(12)13/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYDDAVBYMTKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353595
Record name (5-Chloro-benzothiazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73824-24-5
Record name (5-Chloro-benzothiazol-2-ylsulfanyl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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